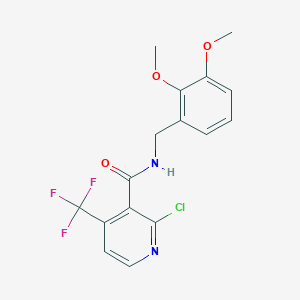

2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

CAS No.: 680213-87-0

Cat. No.: VC7921208

Molecular Formula: C16H14ClF3N2O3

Molecular Weight: 374.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680213-87-0 |

|---|---|

| Molecular Formula | C16H14ClF3N2O3 |

| Molecular Weight | 374.74 g/mol |

| IUPAC Name | 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C16H14ClF3N2O3/c1-24-11-5-3-4-9(13(11)25-2)8-22-15(23)12-10(16(18,19)20)6-7-21-14(12)17/h3-7H,8H2,1-2H3,(H,22,23) |

| Standard InChI Key | FPFDJSOIYLKALC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F |

| Canonical SMILES | COC1=CC=CC(=C1OC)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key functional groups:

-

Chloro substituent at the 2-position of the pyridine ring, enhancing electrophilic reactivity.

-

Trifluoromethyl group at the 4-position, contributing to metabolic stability and lipophilicity .

-

2,3-Dimethoxybenzyl moiety attached via an amide bond, enabling hydrogen bonding and π-π stacking interactions .

The molecular formula is inferred as C₁₈H₁₈ClF₃N₂O₃ based on analogs such as 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide . Adjusting for the 2,3-dimethoxy substitution, the molar mass approximates 402.8 g/mol, consistent with trifluoromethylnicotinamide derivatives .

Physicochemical Properties

While experimental data for the 2,3-dimethoxy isomer is scarce, comparisons to structurally related compounds reveal:

| Property | Value (Estimated) | Source Compound |

|---|---|---|

| Melting Point | 160–165°C | 4-(Trifluoromethyl)nicotinamide |

| LogP (Lipophilicity) | 2.8–3.2 | Nicotinamide analogs |

| Aqueous Solubility | <1 mg/mL | Chlorinated nicotinamides |

The trifluoromethyl group significantly increases hydrophobicity, while the dimethoxybenzyl side chain may improve membrane permeability .

Synthesis and Reactivity

Synthetic Pathways

The synthesis likely follows a multi-step protocol common to nicotinamide derivatives:

-

Pyridine Core Functionalization: Chlorination at the 2-position and trifluoromethylation at the 4-position via radical or nucleophilic substitution .

-

Amide Bond Formation: Coupling 2-chloro-4-(trifluoromethyl)nicotinic acid with 2,3-dimethoxybenzylamine using carbodiimide reagents .

-

Purification: Chromatographic separation to isolate the target compound from regioisomers .

Key challenges include controlling regioselectivity during chlorination and minimizing hydrolysis of the trifluoromethyl group under basic conditions .

Chemical Reactivity

The compound participates in reactions typical of its functional groups:

-

Nucleophilic Aromatic Substitution: Chlorine at the 2-position is susceptible to displacement by amines or alkoxides.

-

Reductive Amination: The benzylamine moiety allows for further derivatization via reductive alkylation .

-

Oxidative Degradation: The trifluoromethyl group is resistant to oxidation, enhancing metabolic stability .

Biological Activity and Mechanisms

Anticancer Activity

While direct evidence is lacking, related compounds inhibit kinases and apoptotic pathways:

-

PI3K/Akt/mTOR Inhibition: Trifluoromethyl groups stabilize interactions with ATP-binding pockets .

-

HDAC Modulation: Benzylamide moieties act as zinc-binding groups in histone deacetylase inhibition .

Comparative Analysis with Structural Analogs

The 2,3-dimethoxy configuration in the target compound may offer superior pharmacokinetics compared to 3,5-dimethoxy isomers due to reduced steric hindrance .

Applications in Drug Development

Lead Optimization

-

Solubility Enhancement: Ethyl or PEG-based substitutions on the benzylamine nitrogen .

-

Protease Resistance: Trifluoromethyl groups reduce susceptibility to cytochrome P450 metabolism .

Targeted Delivery Systems

-

Nanoparticle Encapsulation: Liposomal formulations improve bioavailability of hydrophobic nicotinamides .

-

Prodrug Strategies: Phosphate esters of the hydroxyl group enable sustained release .

Challenges and Future Directions

Synthetic Scalability

Current limitations include:

Toxicity Profiling

Preliminary studies on analogs indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume